molecular formula C7H14ClNO3 B1425861 (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride CAS No. 76391-36-1

(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride

Cat. No. B1425861
CAS RN: 76391-36-1
M. Wt: 195.64 g/mol
InChI Key: MDQRVWFFHPYBJV-IBTYICNHSA-N
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Description

“(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound that has gained considerable attention in the field of organic synthesis due to its unique properties. It has a CAS Number of 76391-36-1 and a molecular weight of 195.65 .


Molecular Structure Analysis

The IUPAC name of this compound is “methyl (2S,4R)-4-methoxy-2-pyrrolidinecarboxylate hydrochloride”. The InChI code is “1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1” and the InChI key is "MDQRVWFFHPYBJV-IBTYICNHSA-N" .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 195.65 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Synthon Applications in Medicinal Chemistry :

    • The derivatives of 4-fluoropyrrolidine, related to the compound , are used as attractive synthons for medicinal chemistry applications. These include the synthesis of dipeptidyl peptidase IV inhibitors. A specific methodology employing stereospecific double fluorination has facilitated a reduction in synthetic steps for preparing these derivatives, enhancing their utility in medicinal applications (Singh & Umemoto, 2011).
  • Neuroprotection in Excitotoxic Neuronal Degeneration :

    • Aminopyrrolidine derivatives have been identified as potent and selective agonists of metabotropic glutamate receptor subtypes, demonstrating neuroprotective effects against excitotoxic neuronal degeneration. This highlights the potential of these compounds in the development of neuroprotective drugs (Battaglia et al., 1998).
  • Serotonin Receptor Antagonism and Platelet Aggregation Inhibition :

    • Some pyrrolidine derivatives, such as R-96544, have shown potential as serotonin receptor antagonists, with applications in inhibiting platelet aggregation. These findings suggest possible therapeutic applications in conditions involving serotonin-mediated platelet aggregation (Ogawa et al., 2002).
  • Synthesis of Amino Acid Derivatives :

    • The compound has been used in the synthesis of various amino acid derivatives. For instance, it has been employed in the development and synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, showcasing its versatility in synthesizing complex organic molecules (Cheng Qing-fang, 2005).
  • Catalytic Synthesis Applications :

    • The compound and its derivatives have been used in catalytic synthesis processes. For example, methyl 4-aminopyrrole-2-carboxylates have been synthesized using a relay catalytic cascade reaction, demonstrating the compound's utility in facilitating complex chemical reactions (Galenko et al., 2015).
  • Organocatalysis in Asymmetric Reactions :

    • Methyl 4-aminopyrrolidine-2-carboxylate esters, related to the compound , have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes, indicating their role in enantioselective synthesis (Ruiz-Olalla et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQRVWFFHPYBJV-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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